molecular formula C15H12F3N3 B12287760 phenyl[2-(trifluoromethyl)-1H-1,3-benzodiazol-5-yl]methanamine CAS No. 939758-10-8

phenyl[2-(trifluoromethyl)-1H-1,3-benzodiazol-5-yl]methanamine

Cat. No.: B12287760
CAS No.: 939758-10-8
M. Wt: 291.27 g/mol
InChI Key: MWNJYDIIEMBKTE-UHFFFAOYSA-N
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Description

Phenyl[2-(trifluoromethyl)-1H-1,3-benzodiazol-5-yl]methanamine (CAS: 929974-45-8) is a benzimidazole-derived compound featuring a trifluoromethyl (-CF₃) substituent at the 2-position of the benzodiazole core and a phenylmethanamine group at the 5-position (Figure 1). The benzimidazole scaffold is widely explored in medicinal chemistry due to its bioisosteric resemblance to purine bases, enabling interactions with biological targets such as enzymes and receptors . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the phenylmethanamine moiety may contribute to receptor binding through hydrogen bonding or π-π interactions.

Molecular Formula: C₁₅H₁₁F₃N₄
Molecular Weight: 304.27 g/mol
Key Features:

  • Rigid benzimidazole core with planar geometry.
  • Electron-withdrawing -CF₃ group improving resistance to oxidative metabolism.
  • Flexible phenylmethanamine side chain for target engagement.

Properties

IUPAC Name

phenyl-[2-(trifluoromethyl)-3H-benzimidazol-5-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3N3/c16-15(17,18)14-20-11-7-6-10(8-12(11)21-14)13(19)9-4-2-1-3-5-9/h1-8,13H,19H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWNJYDIIEMBKTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC3=C(C=C2)N=C(N3)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601188887
Record name α-Phenyl-2-(trifluoromethyl)-1H-benzimidazole-6-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601188887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939758-10-8
Record name α-Phenyl-2-(trifluoromethyl)-1H-benzimidazole-6-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=939758-10-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-Phenyl-2-(trifluoromethyl)-1H-benzimidazole-6-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601188887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl[2-(trifluoromethyl)-1H-1,3-benzodiazol-5-yl]methanamine typically involves the reaction of 2-(trifluoromethyl)phenylmethanamine with appropriate reagents to form the benzodiazole ring. One common method involves the use of a cyclization reaction where the amine group reacts with a suitable precursor to form the benzodiazole structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

Phenyl[2-(trifluoromethyl)-1H-1,3-benzodiazol-5-yl]methanamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Phenyl[2-(trifluoromethyl)-1H-1,3-benzodiazol-5-yl]methanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of phenyl[2-(trifluoromethyl)-1H-1,3-benzodiazol-5-yl]methanamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with various enzymes and receptors, potentially leading to biological effects. The exact pathways and targets are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

Compound : Phenyl[2-(trifluoromethyl)-1H-1,3-benzodiazol-6-yl]methanamine hydrochloride

  • Structural Difference : Trifluoromethyl group at the 6-position instead of the 5-position.
  • For example, the 6-CF₃ group may disrupt π-stacking interactions compared to the 5-CF₃ analog .
  • Molecular Weight : 340.73 g/mol (hydrochloride salt).

Heterocycle-Substituted Analogs

a) 2-[5-(Trifluoromethyl)-1,3-Benzothiazol-2-yl]Ethanamine Hydrochloride
  • Structural Difference : Benzothiazole replaces benzimidazole; ethanamine chain instead of phenylmethanamine.
  • The shorter ethanamine chain reduces conformational flexibility .
  • Molecular Weight : 292.73 g/mol.
b) [1-Methyl-4-(Trifluoromethyl)-1H-Pyrazol-5-yl]Methanamine
  • Structural Difference : Pyrazole ring replaces benzimidazole; methyl group at the 1-position.
  • Impact : Pyrazole’s smaller ring size and lower aromaticity reduce planarity, possibly decreasing DNA intercalation propensity. The methyl group may improve solubility .
  • Molecular Weight : 179.15 g/mol.

Substituent Variations

a) Mavatrep (2-(2-{2-[(1E)-2-[4-(Trifluoromethyl)Phenyl]Ethenyl]-1H-1,3-Benzodiazol-5-yl}Phenyl)Propan-2-ol)
  • Structural Difference : Propan-2-ol substituent and ethenyl linkage instead of phenylmethanamine.
  • Impact : The hydroxyl group enables hydrogen bonding, while the ethenyl spacer increases rigidity, favoring selective receptor binding (e.g., TRPV1 antagonism) .
  • Molecular Weight : 422.45 g/mol.
b) N-Methyl-2-Piperidin-1-yl-N-{2-[3-(Trifluoromethoxy)Phenyl]-Ethyl}Ethanamine
  • Structural Difference : Piperidine and ethylamine chains replace benzimidazole.
  • Impact : The piperidine moiety introduces basicity, enhancing σ-receptor affinity (Ki = 1.2 nM for σ1) .
  • Molecular Weight : 375.32 g/mol.

Pharmacological and Physicochemical Data

Table 1: Comparative Data of Key Compounds

Compound Core Structure Substituents Molecular Weight (g/mol) Key Pharmacological Notes
Target Compound Benzimidazole 5-CF₃, phenylmethanamine 304.27 High structural rigidity
6-CF₃ Positional Isomer (HCl salt) Benzimidazole 6-CF₃, phenylmethanamine 340.73 Altered electronic distribution
Benzothiazole Analog (HCl salt) Benzothiazole 5-CF₃, ethanamine 292.73 Enhanced electronegativity
Pyrazole Analog Pyrazole 4-CF₃, methanamine 179.15 Improved solubility
Mavatrep Benzimidazole Ethenyl, propan-2-ol 422.45 TRPV1 antagonist activity
σ-Receptor Ligand (Compound 29) Piperidine-Ethylamine 3-CF₃O, N-methyl 375.32 σ1 Ki = 1.2 nM

Discussion of Key Findings

  • Positional Isomerism : The 5-CF₃ configuration in the target compound may optimize π-stacking in hydrophobic pockets compared to the 6-CF₃ analog .
  • Heterocycle Effects : Benzothiazole and pyrazole analogs demonstrate how ring electronegativity and size modulate target selectivity.

Biological Activity

Phenyl[2-(trifluoromethyl)-1H-1,3-benzodiazol-5-yl]methanamine is a compound of significant interest in medicinal chemistry, particularly due to its biological activities that have been explored in various research studies. This article provides a comprehensive overview of its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C16H14F3N3 and a molecular weight of approximately 323.3 g/mol. Its structure features a benzodiazole core substituted with a trifluoromethyl group and a phenyl group linked to a methanamine moiety. The trifluoromethyl group enhances lipophilicity, potentially increasing the compound's biological activity and making it suitable for various therapeutic applications.

This compound exhibits notable anticancer activity primarily through its interaction with tubulin at the colchicine binding site. This interaction disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. The mechanism is similar to that of other benzodiazole derivatives, which have been shown to induce apoptosis through various pathways .

In Vitro Studies

The compound has demonstrated significant antiproliferative effects against several cancer cell lines. For instance, studies have shown that it can effectively inhibit the growth of MCF-7 breast cancer cells and HCT116 colon cancer cells. The IC50 values for these effects are indicative of its potency:

Cell Line IC50 Value (µM) Reference
MCF-70.64
HCT1160.4

Apoptosis Induction

Research indicates that this compound induces apoptosis via the caspase pathway. Activation of caspases 3, 8, and 9 has been observed in treated cancer cell lines, suggesting that the compound promotes programmed cell death as part of its anticancer mechanism .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other benzodiazole derivatives:

Compound Name Structural Features Unique Aspects
1H-1,3-Benzodiazol-2-yl(phenyl)methanamine HydrochlorideDifferent position of the phenyl groupVariability in biological activity
1H-1,3-Benzodiazol-5-yl(phenyl)methanol HydrochlorideHydroxyl group instead of an aminePotentially different solubility properties
2-(Trifluoromethyl)benzimidazole derivativesBenzimidazole core with trifluoromethyl substitutionVariations in pharmacological profiles

This table highlights how structural variations can influence the biological properties and therapeutic potential of related compounds.

Case Studies

Several studies have focused on the synthesis and evaluation of this compound derivatives. For example:

  • Antitumor Activity : A study demonstrated that modifications to the benzodiazole core could enhance anticancer efficacy against specific tumor types.
  • Synergistic Effects : Research indicated that combining this compound with established chemotherapeutics could lead to improved outcomes in resistant cancer cell lines.

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